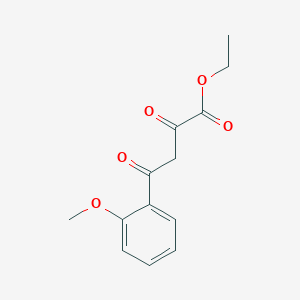![molecular formula C23H24N4O2S B2443996 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide CAS No. 1184984-43-7](/img/structure/B2443996.png)
2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole derivatives involves various synthetic routes . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Chemical Reactions Analysis
The chemical reactions involving imidazole derivatives are diverse. Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Unfortunately, the specific physical and chemical properties for “this compound” are not available in the search results.Applications De Recherche Scientifique
Antihypertensive and Alpha-1 Adrenoceptor Antagonism
Quinazolinone derivatives have been identified as potent and selective alpha-1 adrenoceptor antagonists, showcasing significant antihypertensive effects. The structure-activity relationship studies of these compounds reveal that modifications at certain positions can enhance their potency and selectivity for alpha-1 adrenoceptors. Notably, certain derivatives have demonstrated equivalent or superior efficacy to established antihypertensive agents in reducing blood pressure in spontaneously hypertensive rats (Chern et al., 1993).
Histamine H3 Receptor Inverse Agonism
Another application of quinazolinone derivatives is as nonimidazole H3 receptor inverse agonists. These compounds exhibit potent activity against the H3 receptor with high selectivity, suggesting their potential in treating disorders related to histamine dysregulation. Pharmacokinetic studies on these derivatives indicate satisfactory brain penetrability and receptor occupancy, making them promising candidates for further evaluation in neurological conditions (Nagase et al., 2008).
Antihistaminic Agents
Research into novel 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones has unveiled their potential as H1-antihistaminic agents. These compounds have shown significant in vivo activity in protecting guinea pigs from histamine-induced bronchospasm, with one derivative highlighted for its minimal sedation effects compared to standard antihistamine medications, indicating its potential as a new class of H1-antihistaminics (Alagarsamy & Parthiban, 2013).
Analgesic and Anti-inflammatory Activities
Quinazolin-4(3H)-one derivatives have also been explored for their analgesic and anti-inflammatory properties. Some derivatives demonstrated activities comparable to phenylbutazone in standard tests, with a notably low ulcerogenic effect, underscoring their potential as safer analgesic and anti-inflammatory agents (Daidone et al., 1999).
Anticancer Activities
Quinazolinone scaffolds have been extensively studied for their anticancer properties. Novel derivatives have been synthesized and evaluated against various cancer cell lines, revealing compounds with broad-spectrum antitumor efficacy. Some of these derivatives exhibited selective activity towards renal and lung cancer cell lines, indicating their potential for targeted cancer therapy (Mohamed et al., 2016).
Mécanisme D'action
Target of Action
The compound’s primary targets are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3Ks are lipid kinases that activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are known to induce multiple epigenetic modifications affecting signaling networks .
Mode of Action
The compound interacts with its targets by incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, constructing dual-acting inhibitors . This interaction results in inhibitory activities against both PI3K and HDAC .
Biochemical Pathways
The compound affects the PI3K/AKT pathway, which is important for cell proliferation, survival, differentiation, and migration . It also impacts the epigenetic modifications induced by HDACs, affecting various signaling networks .
Pharmacokinetics
It’s worth noting that imidazole, a core structure in this compound, is highly soluble in water and other polar solvents , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s action results in potent antiproliferative activities against certain cell lines . This is likely due to the inhibition of PI3K and HDAC, which disrupts cell proliferation and survival pathways .
Analyse Biochimique
Cellular Effects
The compound has shown potent antiproliferative activities against certain cell lines, indicating its potential as an anticancer therapeutic . It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide is known to exert its effects through binding interactions with biomolecules and changes in gene expression . It has been designed to inhibit both phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), making it a dual-acting inhibitor .
Propriétés
IUPAC Name |
2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-3-10-18-22(29)27-20(25-18)16-13-8-9-14-17(16)26-23(27)30-19(4-2)21(28)24-15-11-6-5-7-12-15/h5-9,11-14,18-19H,3-4,10H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBWYWYEQGITHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(Aminooxy)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone hydrochloride](/img/structure/B2443915.png)
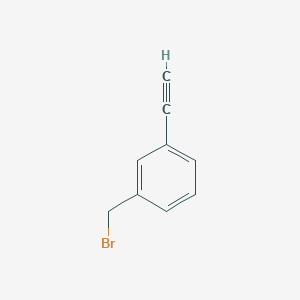
![N-(3-cyanothiolan-3-yl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2443921.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)acetamide](/img/structure/B2443924.png)
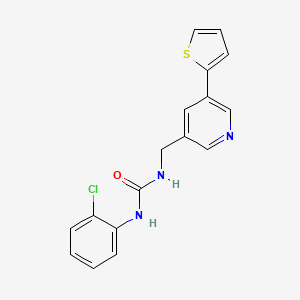
![1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2443926.png)
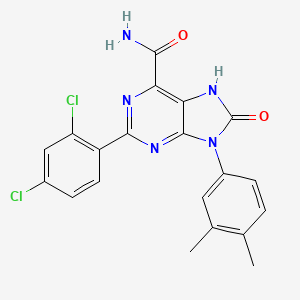
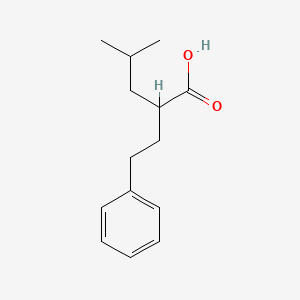
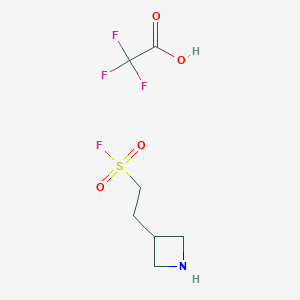
![4-(2,5-Dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2443931.png)
![ethyl (2Z)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-3-oxohexanoate](/img/structure/B2443934.png)
